2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one
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Overview
Description
2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their biological and pharmaceutical significance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one involves its interaction with molecular targets such as CDKs. By inhibiting CDKs, this compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The inhibition of CDKs is achieved through the binding of the compound to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins necessary for cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in CDK inhibition.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties and ability to inhibit various kinases.
Pyrimido[4,5-d]pyrimidine: Studied for its biological significance and potential therapeutic applications.
Uniqueness
2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one is unique due to its specific structure, which allows for selective inhibition of CDKs. This selectivity makes it a promising candidate for targeted cancer therapy, as it can effectively induce apoptosis in cancer cells while minimizing effects on normal cells .
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(methylamino)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C8H11N3O/c1-9-8-10-6-4-2-3-5(6)7(12)11-8/h2-4H2,1H3,(H2,9,10,11,12) |
InChI Key |
WLYQWZUEPNVINA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(CCC2)C(=O)N1 |
Origin of Product |
United States |
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